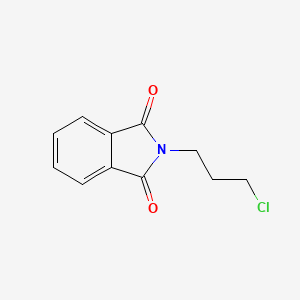

2-(3-Chloropropyl)isoindoline-1,3-dione

説明

特性

IUPAC Name |

2-(3-chloropropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOGOQMFQWNJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288633 | |

| Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42251-84-3 | |

| Record name | 42251-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Chloropropyl)isoindoline-1,3-dione basic properties

An In-depth Technical Guide to 2-(3-Chloropropyl)isoindoline-1,3-dione

Introduction

This compound, also widely known as N-(3-Chloropropyl)phthalimide, is a synthetic organic compound featuring a phthalimide group attached to a 3-chloropropyl chain. The phthalimide moiety is a well-established protecting group for primary amines, making this compound a critical reagent and building block in organic synthesis, particularly in medicinal chemistry and drug development.[1][2] Its bifunctional nature—a protected amine at one end and a reactive alkyl chloride at the other—allows for the controlled introduction of a three-carbon aminopropyl linker into various molecular scaffolds. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and analytical characterization for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 42251-84-3 | [3][4] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [3][4][5] |

| Molecular Weight | 223.66 g/mol | [3][6] |

| Appearance | White to off-white solid/crystals | [7] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 348.1 °C at 760 mmHg | [3][5][6] |

| Density | 1.33 g/cm³ | [3][5][6] |

| Flash Point | 164.3 °C | [3][5][6] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | |

| LogP (calculated) | 1.85 - 2.4 | [3][5] |

| Stability | Stable under recommended storage conditions. | [4] |

Synthesis and Reactivity

Synthetic Pathway

The most common and efficient synthesis of this compound is a variation of the Gabriel synthesis. It involves the N-alkylation of potassium phthalimide with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane or 1,3-dichloropropane. The use of 1-bromo-3-chloropropane is often preferred due to the higher reactivity of the bromide as a leaving group compared to chloride, enabling more selective reaction at that position.

References

- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS#:42251-84-3 | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. N-(3-BROMOPROPYL)PHTHALIMIDE | 5460-29-7 [chemicalbook.com]

In-depth Technical Guide on the Mechanism of Action of 2-(3-Chloropropyl)isoindoline-1,3-dione

Notice: Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data regarding the mechanism of action, biochemical targets, and signaling pathways for 2-(3-Chloropropyl)isoindoline-1,3-dione. The information available primarily identifies it as a chemical intermediate.

While the broader class of isoindoline-1,3-dione derivatives has been extensively studied and shown to possess a wide range of biological activities, this information is not directly applicable to the specific molecule . Therefore, it is not possible to provide a detailed technical guide on the mechanism of action of this compound that meets the requirements for quantitative data, experimental protocols, and signaling pathway diagrams without resorting to speculation.

The following sections provide a general overview of the known information about this compound and the diverse biological activities of the isoindoline-1,3-dione scaffold.

Introduction to this compound

This compound is a chemical compound belonging to the phthalimide class. Structurally, it features an isoindoline-1,3-dione core attached to a 3-chloropropyl group at the nitrogen atom. While some commercial suppliers classify it as a "tranquilizing agent," there is a notable absence of primary research articles or patents that substantiate this claim or elucidate its pharmacological properties.[1][2][3] It is more commonly listed as a chemical intermediate, suggesting its primary use is in the synthesis of other molecules.[4][5]

The Isoindoline-1,3-dione Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline-1,3-dione moiety is considered a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets. Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects.

Analgesic and Anti-inflammatory Activity

Several studies have focused on the synthesis and evaluation of isoindoline-1,3-dione derivatives as analgesic and anti-inflammatory agents.[6][7] The mechanism for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes.[8]

Antimicrobial and Antifungal Activity

The cyclic imide structure of isoindoline-1,3-diones has been explored for its potential in developing new antimicrobial and antifungal agents.[9] Some derivatives have shown promising activity against various bacterial and fungal strains.[10]

Anticancer Activity

The isoindoline-1,3-dione core is famously present in thalidomide and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma.[11] The anticancer mechanism of these compounds is complex and involves the modulation of the immune system and inhibition of angiogenesis. Other derivatives have also been investigated for their potential as antitumor agents, with some showing apoptosis-inducing effects.[10]

Neurological and Psychiatric Applications

Derivatives of isoindoline-1,3-dione have been investigated for a variety of effects on the central nervous system.

-

Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsant agents in preclinical models.[12]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The isoindoline-1,3-dione scaffold has been used as a basis for designing inhibitors of AChE and BuChE, enzymes implicated in the pathology of Alzheimer's disease.[13][14]

-

Neuroprotection: Certain derivatives have demonstrated neuroprotective effects against oxidative stress in neuronal cell lines, potentially through the activation of the NRF2 signaling pathway.[15]

Potential (but Unconfirmed) Role of this compound

Given its structure, this compound is likely utilized as a synthetic precursor to introduce the phthalimide-propyl moiety into other molecules. The reactive chloropropyl group allows for nucleophilic substitution reactions, enabling its conjugation to various pharmacophores. Without experimental data, any discussion of its specific mechanism of action would be purely hypothetical and based on the activities of the broader class of isoindoline-1,3-diones.

Conclusion

There is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the isoindoline-1,3-dione scaffold is a key component in many biologically active compounds, this general information cannot be extrapolated to provide a specific and accurate technical guide for the title compound. Further research is required to determine if this compound has any intrinsic biological activity and, if so, to elucidate its mechanism of action. Until such data becomes available, a detailed technical guide as requested cannot be responsibly constructed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 镇静剂 | MCE [medchemexpress.cn]

- 3. 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione, 42251-84-3 | BroadPharm [broadpharm.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 2-(3-Chloropropyl)isoindole-1,3-dione | CAS No- 42251-84-3 | Simson Pharma Limited [simsonpharma.com]

- 6. media.neliti.com [media.neliti.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 12. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(3-Chloropropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Chloropropyl)isoindoline-1,3-dione, a key intermediate in the development of various pharmaceutical compounds. The document details the primary synthetic pathway, experimental protocols, and characterization data.

Introduction

This compound, also known as N-(3-chloropropyl)phthalimide, is a valuable building block in organic synthesis. Its structure incorporates a reactive chloropropyl group attached to a phthalimide moiety. The phthalimide group serves as a masked primary amine, a feature famously exploited in the Gabriel synthesis of primary amines. This bifunctional nature makes it a versatile reagent for introducing a 3-aminopropyl chain in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Core Synthesis Pathway: The Gabriel Synthesis

The most prevalent and efficient method for the synthesis of this compound is a modification of the Gabriel synthesis. This pathway involves the N-alkylation of a phthalimide salt with a suitable 3-carbon electrophile.

The overall reaction is as follows:

Phthalimide + Base → Phthalimide Anion Phthalimide Anion + 1-Bromo-3-chloropropane → this compound

This method is advantageous as it prevents the over-alkylation that can occur when using ammonia directly, leading to a cleaner reaction and higher yields of the desired primary amine precursor.[1][2]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Deprotonation of Phthalimide: Phthalimide is treated with a base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to deprotonate the acidic imide hydrogen. This forms the potassium salt of phthalimide, a potent nucleophile. The resulting phthalimide anion is resonance-stabilized, which contributes to the reaction's efficiency.

-

Nucleophilic Substitution (Sₙ2): The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of a 1,3-dihalopropane in an Sₙ2 reaction. Common alkylating agents for this synthesis are 1-bromo-3-chloropropane or 1,3-dichloropropane. The more reactive halogen (bromine) is preferentially displaced, leaving the chloro group intact on the propyl chain.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound. Two common variations are presented, utilizing either 1-bromo-3-chloropropane or 1,3-dichloropropane as the alkylating agent.

Method A: Synthesis using Potassium Phthalimide and 1-Bromo-3-chloropropane

This method is adapted from established procedures for the synthesis of analogous N-alkylphthalimides.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Potassium Phthalimide | 185.22 | 18.52 g | 0.10 |

| 1-Bromo-3-chloropropane | 157.44 | 18.89 g (12.7 mL) | 0.12 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethanol | 46.07 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (18.52 g, 0.10 mol) and dimethylformamide (DMF, 100 mL).

-

Stir the suspension and add 1-bromo-3-chloropropane (18.89 g, 0.12 mol).

-

Heat the reaction mixture to 100-120°C and maintain this temperature with stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 400 mL of ice-cold deionized water with vigorous stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

-

Purify the crude product by recrystallization from ethanol-water or by washing with hexane to yield this compound as a white solid.[3]

Method B: Synthesis using Phthalimide, Potassium Carbonate, and 1,3-Dichloropropane

This in-situ generation of the phthalimide salt is a common variation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phthalimide | 147.13 | 14.71 g | 0.10 |

| Potassium Carbonate (anhydrous) | 138.21 | 13.82 g | 0.10 |

| 1,3-Dichloropropane | 112.99 | 13.56 g (11.3 mL) | 0.12 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine phthalimide (14.71 g, 0.10 mol), anhydrous potassium carbonate (13.82 g, 0.10 mol), and DMF (100 mL).

-

Heat the mixture to 80°C under a nitrogen atmosphere for 1 hour to facilitate the formation of potassium phthalimide.

-

Add 1,3-dichloropropane (13.56 g, 0.12 mol) to the reaction mixture.

-

Increase the temperature to 120-130°C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to ambient temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

Pour the filtrate into 500 mL of cold deionized water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. Below is a summary of expected analytical data.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65-68 °C |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

| ¹H NMR (CDCl₃) | δ 7.85 (m, 2H), 7.72 (m, 2H), 3.88 (t, 2H), 3.65 (t, 2H), 2.20 (quint, 2H) |

| ¹³C NMR (CDCl₃) | δ 168.3, 134.1, 132.1, 123.4, 42.9, 38.2, 30.7 |

| FTIR (KBr, cm⁻¹) | ~3470 (C-H str.), ~2960 (C-H str.), ~1770 (C=O, asym), ~1710 (C=O, sym), ~1400 (C-N str.), ~720 (C-Cl str.) |

| Mass Spectrum (EI) | m/z 223 (M⁺), 188, 160, 148, 130, 104, 76 |

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Sₙ2 reaction mechanism for the N-alkylation step.

Conclusion

The Gabriel synthesis provides a reliable and high-yielding pathway for the production of this compound. This technical guide outlines the fundamental principles, detailed experimental procedures, and essential characterization data for this important synthetic intermediate. The provided protocols can be adapted for various scales of production, making this a valuable resource for researchers and professionals in drug development and organic synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

2-(3-Chloropropyl)isoindoline-1,3-dione molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental molecular and chemical properties of 2-(3-Chloropropyl)isoindoline-1,3-dione, a compound relevant in various chemical synthesis and research applications.

Molecular Properties

The key molecular identifiers for this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C11H10ClNO2[1][2][3][4] |

| Molecular Weight | 223.66 g/mol [1] |

| Exact Mass | 223.0400063 g/mol [2] |

Logical Relationship of Molecular Formula and Weight

The molecular formula dictates the molecular weight. The diagram below illustrates the elemental composition that contributes to the overall molecular weight of the compound.

Caption: Elemental composition of this compound.

References

A Technical Guide to Determining the Solubility of 2-(3-Chloropropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(3-Chloropropyl)isoindoline-1,3-dione, a compound of interest in various research and development fields. A comprehensive search of publicly available scientific literature and databases revealed a lack of quantitative solubility data for this specific molecule. This guide, therefore, provides a detailed framework for researchers to systematically determine the solubility of this compound in a range of solvents. It includes a standardized table for data presentation and a detailed experimental protocol based on the widely recognized shake-flask method. Additionally, a graphical representation of the experimental workflow is provided to facilitate clear understanding and implementation.

Introduction

This compound, also known as N-(3-chloropropyl)phthalimide, is a chemical compound with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in different solvents is a critical parameter for its use in reaction chemistry, purification processes, formulation development, and biological assays. Solubility dictates the choice of solvent for a particular application, affects reaction rates and yields, and is a key determinant of a compound's bioavailability.

Data Presentation: A Standardized Approach

To ensure clarity and comparability of solubility data, it is recommended to record experimental findings in a structured format. The following table provides a template for documenting the solubility of this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Observations |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | e.g., Colorless solution | ||

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration remains constant).[3]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any remaining solid particles.

-

If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is not currently prevalent in scientific literature, this guide provides a robust framework for researchers to generate this critical data. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data presentation template, scientists and drug development professionals can produce consistent, reliable, and comparable solubility profiles. This information is invaluable for advancing research and development activities involving this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(3-Chloropropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-(3-Chloropropyl)isoindoline-1,3-dione, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the key hazard information.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity (Oral, Inhalation, Dermal) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[1] If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] Do not induce vomiting. |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear chemical-resistant safety goggles or a face shield.[1][3] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated.[3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.

| Aspect | Guideline |

| Handling | Handle only in a chemical fume hood.[1] Avoid breathing dust, vapors, or aerosols.[2][4] Wash thoroughly after handling.[1] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, flames, and sparks.[1] |

| Incompatible Materials | Avoid contact with strong oxidizing agents.[1][3] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

| Step | Action |

| 1. Evacuation | Evacuate the immediate area. |

| 2. Ventilation | Ensure adequate ventilation. |

| 3. Personal Protection | Wear appropriate personal protective equipment as outlined in Section 3. |

| 4. Containment & Cleanup | Mix the spilled material with an inert absorbent (e.g., sand or vermiculite), sweep it up, and place it in a tightly closed container for disposal.[1] |

| 5. Environmental Precautions | Do not allow the material to enter drains or watercourses.[1] |

Fire-Fighting Measures

In case of a fire involving this material, the following measures should be taken.

| Aspect | Guideline |

| Suitable Extinguishing Media | Use dry powder, carbon dioxide, or foam extinguishers.[1] |

| Hazardous Combustion Products | Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[1] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus and full protective clothing.[1] |

Experimental Workflow & Decision Making

The following diagrams illustrate a typical workflow for handling this compound and a decision tree for responding to an accidental exposure.

This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly familiar with the complete Safety Data Sheet (SDS) before working with this compound. Always prioritize safety and adhere to all institutional and regulatory guidelines.

References

An In-depth Technical Guide to 2-(3-Chloropropyl)isoindoline-1,3-dione: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropropyl)isoindoline-1,3-dione, a key chemical intermediate in organic synthesis and a member of the pharmacologically significant phthalimide class of compounds. This document details the historical context of its discovery, outlines detailed experimental protocols for its synthesis and characterization, and presents its physicochemical and spectroscopic data in a structured format. Furthermore, it explores the broader biological significance of the isoindoline-1,3-dione core, with a focus on relevant signaling pathways in the context of drug discovery and development.

Introduction and Historical Context

This compound, also known as N-(3-chloropropyl)phthalimide, belongs to the phthalimide group of compounds. The phthalimide moiety is a crucial structural unit in a variety of biologically active molecules. The discovery and development of phthalimide derivatives have a rich history in medicinal chemistry, most notably with the introduction of thalidomide in the 1950s. While initially developed as a sedative, thalidomide and its analogs, such as lenalidomide and pomalidomide, have since been repurposed for the treatment of multiple myeloma.

The synthesis of N-substituted phthalimides, including this compound, is rooted in the Gabriel synthesis, a method developed in 1887 for the synthesis of primary amines. This classic reaction involves the N-alkylation of a phthalimide salt with an alkyl halide. Given the timeline of the Gabriel synthesis, it is highly probable that this compound was first synthesized in the mid-20th century as a chemical intermediate for the preparation of various primary amines and other more complex molecules. Its primary role has been as a building block in organic synthesis, providing a stable and effective means of introducing a protected aminopropyl group. While the specific initial discovery is not prominently documented in seminal publications, its utility as a synthetic precursor is well-established in the chemical literature. The compound has also been classified as a tranquilizing agent, although detailed mechanistic studies on this specific activity are limited.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 42251-84-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 223.66 g/mol | --INVALID-LINK-- |

| Melting Point | 67-69 °C | --INVALID-LINK-- |

| Boiling Point | 348.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.33 g/cm³ | --INVALID-LINK-- |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted shifts based on typical spectra of N-alkylphthalimides: δ ~7.85 (m, 2H, Ar-H), ~7.75 (m, 2H, Ar-H), ~3.80 (t, 2H, N-CH₂), ~3.60 (t, 2H, Cl-CH₂), ~2.15 (quintet, 2H, -CH₂-) ppm. |

| ¹³C NMR | Predicted shifts based on typical spectra of N-alkylphthalimides: δ ~168 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-CH), ~42 (N-CH₂), ~38 (Cl-CH₂), ~30 (-CH₂-) ppm. |

| IR | Characteristic peaks for phthalimides: ~1770 cm⁻¹ (C=O, asymmetric stretch), ~1715 cm⁻¹ (C=O, symmetric stretch), ~1600 cm⁻¹ (C=C, aromatic), ~720 cm⁻¹ (C-Cl stretch). |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the well-established Gabriel synthesis methodology.

Objective: To synthesize this compound from potassium phthalimide and 1-bromo-3-chloropropane.

Materials:

-

Potassium phthalimide

-

1-Bromo-3-chloropropane

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.85 g, 10 mmol) and N,N-dimethylformamide (50 mL).

-

Stir the mixture at room temperature until the potassium phthalimide is fully dissolved.

-

Add 1-bromo-3-chloropropane (1.57 g, 10 mmol) to the flask.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold distilled water with vigorous stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water (2 x 50 mL).

-

Recrystallize the crude product from ethanol to obtain pure white crystals.

-

Dry the purified product in a vacuum oven at 40 °C.

Expected Yield: 70-80%

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to confirm the molecular weight.

Melting Point Determination:

-

The melting point is determined using a calibrated melting point apparatus.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of isoindoline-1,3-dione derivatives exhibits significant biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. These activities are often mediated through interactions with key cellular signaling pathways.

General Biological Activities of the Isoindoline-1,3-dione Core

-

Anticancer Activity: Many isoindoline-1,3-dione derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

-

Anti-inflammatory Activity: These compounds can exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Immunomodulatory Effects: The most well-known examples, thalidomide and its analogs, are potent immunomodulators, affecting T-cell proliferation and cytokine production.

Representative Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by isoindoline-1,3-dione derivatives and are relevant to their therapeutic effects.

Caption: Synthetic workflow for this compound.

Caption: Inhibition of the NF-κB signaling pathway by isoindoline-1,3-dione derivatives.

Caption: Induction of apoptosis via the intrinsic pathway by isoindoline-1,3-dione derivatives.

Conclusion

This compound is a valuable compound with a significant, albeit understated, history as a key intermediate in organic and medicinal chemistry. Its synthesis is straightforward and well-established, relying on classical synthetic transformations. While the specific biological activities of this particular derivative require further investigation, the broader family of isoindoline-1,3-diones represents a rich source of pharmacologically active compounds with diverse therapeutic potential. The continued exploration of this chemical scaffold is likely to yield novel drug candidates for a range of diseases, from cancer to inflammatory disorders. This technical guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound and related compounds.

Methodological & Application

Application Notes and Protocols for 2-(3-Chloropropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropropyl)isoindoline-1,3-dione, also known as N-(3-chloropropyl)phthalimide, is a valuable synthetic intermediate widely utilized in medicinal chemistry and drug development. Its structure incorporates a phthalimide group, a common pharmacophore, and a reactive 3-chloropropyl chain. This allows for its use as an electrophilic building block for the introduction of a propyl-phthalimide moiety onto various nucleophilic scaffolds, particularly primary and secondary amines. The resulting N-substituted isoindoline-1,3-dione derivatives have garnered significant attention due to their diverse biological activities, including potential as tranquilizing agents, acetylcholinesterase inhibitors for Alzheimer's disease, and anti-inflammatory agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 42251-84-3 |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 64-67 °C |

| Boiling Point | 348.1 °C |

| Density | 1.33 g/cm³ |

Application: Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

The primary application of this compound is in nucleophilic substitution reactions to form a diverse array of N-substituted derivatives. The reactivity of the terminal chlorine atom on the propyl chain makes it an excellent electrophile for reaction with various nucleophiles.

A common application is the synthesis of piperazine-containing isoindoline-1,3-diones, which have shown promise as multi-target ligands for potential antipsychotic drugs.[4] The general reaction scheme involves the displacement of the chloride by a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Experimental Protocol: Synthesis of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

This protocol details the synthesis of a specific isoindoline-1,3-dione derivative with known biological activity, serving as a representative example of the application of this compound.

Materials:

-

This compound

-

1-Phenylpiperazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethanol

-

Distilled Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), 1-phenylpiperazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add 50 mL of acetonitrile to the flask.

-

Reaction: Stir the mixture vigorously and heat to reflux (approximately 82 °C). Maintain the reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts using a Buchner funnel.

-

Isolation of Crude Product: Wash the collected solids with a small amount of acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione as a crystalline solid.

Quantitative Data:

The following table summarizes the expected quantitative data for the synthesis of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 223.65 | 1.0 | - |

| 1-Phenylpiperazine | 162.24 | 1.1 | - |

| Potassium Carbonate | 138.21 | 2.0 | - |

| 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | 349.43 | - | 47-93 |

Yields can vary depending on reaction scale and purification efficiency.

Biological Activity and Signaling Pathway

Many N-substituted isoindoline-1,3-dione derivatives exhibit significant biological activity. For instance, derivatives incorporating an N-arylpiperazine moiety have been investigated as potential multi-target antipsychotics, acting on dopaminergic (D2), serotonergic (5-HT1A, 5-HT2A), and histaminergic (H3) receptors.[4] The interaction with these receptors is crucial for modulating neurotransmitter signaling pathways implicated in psychosis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of biologically active N-substituted isoindoline-1,3-dione derivatives. The straightforward nucleophilic substitution chemistry allows for the generation of diverse chemical libraries for drug discovery programs targeting various therapeutic areas. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

Applications of 2-(3-Chloropropyl)isoindoline-1,3-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropropyl)isoindoline-1,3-dione, also known as N-(3-chloropropyl)phthalimide, is a versatile bifunctional reagent extensively utilized in medicinal chemistry. Its structure incorporates a stable phthalimide group, a common pharmacophore and a protective group for primary amines, connected to a reactive 3-chloropropyl chain. This arrangement allows for its use as a key building block in the synthesis of a wide array of biologically active molecules. The propyl linker provides flexibility and appropriate spacing to connect the phthalimide moiety to various cyclic amines, such as piperazines and piperidines, which are prevalent in centrally active agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on cholinesterase inhibitors.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as an alkylating agent to introduce a phthalimidopropyl moiety onto a nucleophilic substrate, typically a secondary amine. This reaction is a cornerstone for the synthesis of compounds targeting a range of biological systems.

Key Application Areas:

-

CNS Agents: The synthesis of derivatives targeting receptors and enzymes in the central nervous system is a major application. The phthalimide group can interact with various biological targets, and the propylpiperazine linkage is a common feature in many antipsychotic and antidepressant drugs.

-

Cholinesterase Inhibitors: A significant area of research involves the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The isoindoline-1,3-dione scaffold can interact with the peripheral anionic site of AChE.[1]

-

Serotonin Receptor Ligands: The synthesis of ligands for serotonin receptors, such as 5-HT1A and 5-HT2A, has been explored by incorporating the phthalimidopropyl structure.

-

Anticancer and Anti-inflammatory Agents: The phthalimide core is a known pharmacophore in various anticancer and anti-inflammatory drugs.[2][3][4] this compound serves as a precursor to novel derivatives with these activities.

Featured Application: Synthesis of 2-(3-(4-arylpiperazin-1-yl)propyl)isoindoline-1,3-dione Derivatives as Cholinesterase Inhibitors

This section details the synthesis and evaluation of a series of isoindoline-1,3-dione derivatives bearing an arylpiperazine moiety, which have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Rationale

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes responsible for its degradation, AChE and BuChE, is a key therapeutic strategy. The isoindoline-1,3-dione moiety can bind to the peripheral anionic site of AChE, while the arylpiperazine portion can interact with the catalytic active site, leading to potent inhibition. The 3-carbon linker provided by this compound is crucial for spanning these two sites.

Data Presentation

The following table summarizes the in vitro cholinesterase inhibitory activity of a series of synthesized 2-(3-(4-arylpiperazin-1-yl)propyl)isoindoline-1,3-dione derivatives.

| Compound ID | Aryl Substituent (Ar) | AChE IC50 (µM) | BuChE IC50 (µM) |

| 1a | Phenyl | 1.12 | > 40 |

| 1b | 2-Methoxyphenyl | 2.45 | 35.61 |

| 1c | 4-Fluorophenyl | 2.1 | 28.45 |

| 1d | 2-Pyrimidinyl | 3.58 | 21.24 |

| Rivastigmine (Standard) | - | 11.07 | - |

Data is illustrative and compiled from representative literature.[1][5]

Experimental Protocols

Protocol 1: Synthesis of 2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione (Compound 1a)

This protocol describes a general method for the N-alkylation of arylpiperazines with this compound.

Materials:

-

This compound

-

1-Phenylpiperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (catalytic amount)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-phenylpiperazine (1.2 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.4 mmol) and a catalytic amount of potassium iodide.

-

Add this compound (1.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE and BuChE inhibitory activity using a modified Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BuChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BuChE

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds and reference inhibitor (e.g., Rivastigmine) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the enzyme solution (AChE or BuChE) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE).

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Cholinergic Synapse and AChE Inhibition

The following diagram illustrates the mechanism of action for an acetylcholinesterase inhibitor. In a normal cholinergic synapse, acetylcholine (ACh) is released and binds to postsynaptic receptors. AChE rapidly hydrolyzes ACh to terminate the signal. An AChE inhibitor blocks this hydrolysis, increasing the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

References

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(3-Chloropropyl)isoindoline-1,3-dione as a Versatile Linker in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(3-chloropropyl)isoindoline-1,3-dione as a key building block and linker in the synthesis of diverse, biologically active molecules. The phthalimide moiety serves as a protected primary amine, which can be deprotected under mild conditions, making this reagent a valuable tool in multi-step organic synthesis and drug discovery.

Introduction to this compound

This compound is a bifunctional molecule that incorporates a reactive chloropropyl group and a masked primary amine in the form of a phthalimide. This structure allows for its use as a versatile linker to introduce a three-carbon chain with a terminal phthalimide group into a target molecule. The phthalimide group can be subsequently hydrolyzed to a primary amine, a key functional group in many pharmaceuticals. This two-step process, known as the Gabriel synthesis, provides a reliable method for introducing a primary amine without the side reactions often encountered with direct alkylation of ammonia.

The isoindoline-1,3-dione (phthalimide) core itself is a pharmacophore present in several approved drugs, including thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma[1]. Derivatives of isoindoline-1,3-dione exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.

Applications in Organic Synthesis

The primary application of this compound is as an electrophilic building block for the introduction of a protected aminopropyl group. The chlorine atom is a good leaving group and readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.

Synthesis of Amine Derivatives

The most common application is the reaction with primary or secondary amines to form N-alkylated products. This reaction is fundamental in the synthesis of various bioactive molecules, including potential antipsychotic agents.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

In the rapidly evolving field of targeted protein degradation, this compound can serve as a precursor for the linker component of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The aminopropyl group, after deprotection of the phthalimide, can be further functionalized to connect the "warhead" (targeting the protein of interest) and the E3 ligase ligand.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of interest

-

Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)

-

Base (e.g., potassium carbonate, triethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq).

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted propylisoindoline-1,3-dione.

Deprotection of the Phthalimide Group (Gabriel Amine Synthesis)

This protocol outlines the cleavage of the phthalimide group to yield the primary amine.

Materials:

-

N-(3-substituted-propyl)isoindoline-1,3-dione

-

Hydrazine hydrate or ethylenediamine

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve the N-substituted propylisoindoline-1,3-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2-2.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, dissolve the residue in a suitable solvent and wash with an aqueous acid solution to extract the amine salt, followed by basification and extraction with an organic solvent to isolate the free amine. Alternatively, purify the product by column chromatography.

Quantitative Data

The following table summarizes representative quantitative data for reactions involving the synthesis of isoindoline-1,3-dione derivatives, analogous to the reactions where this compound would be used as a linker.

| Product | Reactants | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione | This compound, 1-(2-methoxyphenyl)piperazine | Acetonitrile | K₂CO₃ | Reflux | 12 | 85 | Analogous to[2] |

| 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | This compound, 1-phenylpiperazine | DMF | K₂CO₃ | 80 | 8 | 92 | Analogous to[2] |

| 2-(3-anilinopropyl)isoindoline-1,3-dione | This compound, Aniline | DMSO | K₂CO₃ | 100 | 24 | 78 | Analogous to[3] |

| 2-(3-(benzylamino)propyl)isoindoline-1,3-dione | This compound, Benzylamine | Acetonitrile | Et₃N | Reflux | 10 | 88 | Analogous to[4] |

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of a Bioactive Molecule

Caption: General workflow for synthesizing a bioactive molecule.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions with 2-(3-Chloropropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropropyl)isoindoline-1,3-dione, also known as N-(3-chloropropyl)phthalimide, is a valuable bifunctional reagent in organic synthesis and medicinal chemistry. The phthalimide group serves as a masked primary amine, a feature famously exploited in the Gabriel synthesis, while the chloropropyl moiety provides a reactive site for nucleophilic substitution. This allows for the introduction of a protected three-carbon aminoalkyl chain onto various substrates. The resulting N-substituted isoindoline-1,3-dione derivatives are precursors to a wide range of biologically active molecules, including compounds with tranquilizing, anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The isoindoline-1,3-dione scaffold itself is a key structural component in several clinically used drugs.[4]

This document provides detailed experimental protocols for the application of this compound in N-alkylation reactions, summarizes relevant quantitative data from the literature, and visualizes the experimental workflow and a potential biological signaling pathway modulated by isoindoline-1,3-dione derivatives.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Alkylation with Haloalkyl-isoindoline-1,3-diones

| Entry | Alkylating Agent | Nucleophile | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-(3-Bromopropyl)isoindoline-1,3-dione | Potassium Phthalimide | - | Acetone | Reflux | 12 | 63.4 | [5] |

| 2 | N-(2-bromoethyl)phthalimide | Potassium Phthalimide | - | Ethanol | Reflux | - | - | [6] |

| 3 | o-Halobenzoates | Primary Amines | Pd(OAc)₂, dppp, Cs₂CO₃ | Toluene | 95 | 24 | Good | [7] |

| 4 | Phthalic Anhydride | Primary Amines | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 3-4 | - | [1] |

Table 2: Biological Activities of Selected Isoindoline-1,3-dione Derivatives

| Compound ID | Biological Activity | Assay/Cell Line | IC₅₀ (µM) | Reference |

| 6b | Antiproliferative | HeLa | 2.94 | [1] |

| 6c | Antiproliferative | HeLa | 3.20 | [1] |

| 9b | Antiproliferative | A549 | 2.86 | [1] |

| 9b | Antiproliferative | MCF-7 | 3.21 | [1] |

| 1c | β-glucosidase inhibition | In vitro | 1.26 | [8] |

| 3c | Cytotoxicity | HepG2 | 0.048 | [8] |

| 69d | Antiplasmodial (W2 strain) | P. falciparum | 0.011 | [9] |

| Derivative I | Acetylcholinesterase Inhibition | In vitro | 1.12 | [10] |

| Derivative III | Butyrylcholinesterase Inhibition | In vitro | 21.24 | [10] |

Note: The compounds listed are derivatives of isoindoline-1,3-dione, not direct reaction products of this compound. This data illustrates the therapeutic potential of the broader class of molecules.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound

This protocol describes a general method for the synthesis of N-(3-(alkylamino)propyl)isoindoline-1,3-dione derivatives.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Procedure:

-

To a solution of the primary amine (1.0 eq.) in anhydrous DMF or acetonitrile, add anhydrous potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-substituted product.

Characterization:

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[1][11][12]

Protocol 2: Deprotection of the Phthalimide Group to Yield a Primary Amine

The phthalimide group can be removed to liberate the primary amine, a common subsequent step in multi-step syntheses.

Materials:

-

N-(3-(Alkylamino)propyl)isoindoline-1,3-dione (from Protocol 1)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂)

Procedure (Hydrazinolysis):

-

Dissolve the N-substituted isoindoline-1,3-dione (1.0 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq.) to the solution.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a NaOH solution and extract the free amine with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired primary amine.

Visualizations

Experimental Workflow

Caption: General workflow for the N-alkylation of a primary amine and subsequent deprotection.

Potential Signaling Pathway Modulation

Caption: Potential immunomodulatory effects of certain isoindoline-1,3-dione derivatives.[13]

Conclusion

This compound is a versatile building block for the synthesis of diverse N-substituted isoindoline-1,3-dione derivatives. The protocols provided herein offer a general framework for its application in N-alkylation reactions. The resulting compounds serve as valuable intermediates for the synthesis of primary amines and are part of a class of molecules with a broad spectrum of demonstrated biological activities. Further research into the specific biological targets and signaling pathways of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. media.neliti.com [media.neliti.com]

- 5. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of 2-(3-Chloropropyl)isoindoline-1,3-dione in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropropyl)isoindoline-1,3-dione, also known as N-(3-chloropropyl)phthalimide, is a versatile bifunctional reagent employed in peptide chemistry, primarily for the synthesis of cyclic peptides. This compound incorporates a stable phthalimide protecting group for a primary amine and a reactive 3-chloropropyl chain. This dual functionality allows for its use as a linker to induce peptide cyclization by forming a stable bond between the N-terminus and a side chain of an amino acid within the peptide sequence.

The phthalimide group offers robust protection of the N-terminal amine during peptide synthesis and can be selectively removed under specific conditions. The chloropropyl group acts as an electrophile, readily reacting with nucleophilic side chains of amino acids such as cysteine (via its thiol group) or lysine (via its ε-amino group) to form stable thioether or amine linkages, respectively. This methodology is particularly valuable for creating constrained peptide structures, which often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of cyclic peptides.

Key Applications

-

Peptide Cyclization: The primary application is to act as a linker for intramolecular cyclization, connecting the N-terminus to a side chain.

-

Thioether Bridge Formation: Specifically, it is effective in creating a stable thioether bridge by reacting with a cysteine residue.

-

Amine Linkage Formation: It can also be used to cyclize peptides through reaction with a lysine side chain.

-

Introduction of a Linker Moiety: The propyl-phthalimide moiety can be retained as a linker in the final peptide, potentially influencing its pharmacological properties.

Data Presentation

The following table provides a template for summarizing quantitative data from the synthesis and cyclization of peptides using this compound.

| Peptide Sequence | Cyclization Method | Reaction Time (h) | Crude Purity (%) | Final Yield (%) | Mass (Expected) | Mass (Observed) |

| Example: Ac-Cys-Gly-Tyr-Trp-Lys-NH2 | On-resin | 24 | 75 | 35 | 850.4 | 850.5 |

Experimental Protocols

This section details the methodologies for the synthesis of a linear peptide, its on-resin cyclization using this compound, and the final deprotection and cleavage steps.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the standard Fmoc-based solid-phase peptide synthesis (SPPS) of a linear peptide containing a cysteine residue for subsequent cyclization.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) by dissolving it with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) and dry the resin under vacuum.

Protocol 2: On-Resin Cyclization with this compound

This protocol describes the intramolecular cyclization of the resin-bound peptide.

Materials:

-

Resin-bound linear peptide with a free N-terminus and a deprotected Cys side chain

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Preparation: Swell the resin-bound peptide in DMF.

-

Side-Chain Deprotection: If the cysteine side chain is protected (e.g., with Trt), selectively deprotect it. For Trt, this can be achieved by treating the resin with a solution of TFA/TIS/DCM (1:5:94) for 1 hour, followed by thorough washing with DCM and DMF.

-

Cyclization Reaction:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and DIPEA (5-10 equivalents) in DMF.

-

Add the solution to the resin-bound peptide.

-

Shake the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.

-

Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

-

-

Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Phthalimide Deprotection and Cleavage from Resin

This protocol outlines the removal of the phthalimide group and the cleavage of the cyclic peptide from the solid support.

Materials:

-

Hydrazine monohydrate or Ethanediamine

-

Ethanol

-

DMF

-

TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Phthalimide Deprotection:

-

Treat the resin with a solution of 10% hydrazine monohydrate in ethanol or a 50% solution of ethanediamine in DMF for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Cleavage and Global Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Peptide Precipitation: Precipitate the crude cyclic peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Visualizations

Below are diagrams illustrating the key processes described in these protocols.

Caption: Experimental workflow for cyclic peptide synthesis.

Caption: On-resin peptide cyclization mechanism.

Application Notes and Protocols: 2-(3-Chloropropyl)isoindoline-1,3-dione in Amine Protection Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction